molecular formula C23H16ClNO4S B2613700 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate CAS No. 301313-95-1

2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate

Cat. No.: B2613700
CAS No.: 301313-95-1
M. Wt: 437.89
InChI Key: RIEGMEDSHCQEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate is an organic compound with the molecular formula C23H16ClNO4S and a molecular weight of 437.9 . This compound is characterized by the presence of a chloro group, a naphthalene sulfonamide moiety, and a benzoate ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group and benzoate ester may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-(naphthalene-2-sulfonamido)phenyl benzoate include:

    2-Chloro-4-(naphthalene-2-sulfonamido)phenyl acetate: Differing by the ester group, which is an acetate instead of a benzoate.

    2-Chloro-4-(naphthalene-2-sulfonamido)phenyl propionate: Differing by the ester group, which is a propionate instead of a benzoate.

    2-Chloro-4-(naphthalene-2-sulfonamido)phenyl butyrate: Differing by the ester group, which is a butyrate instead of a benzoate.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-chloro-4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4S/c24-21-15-19(11-13-22(21)29-23(26)17-7-2-1-3-8-17)25-30(27,28)20-12-10-16-6-4-5-9-18(16)14-20/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEGMEDSHCQEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.